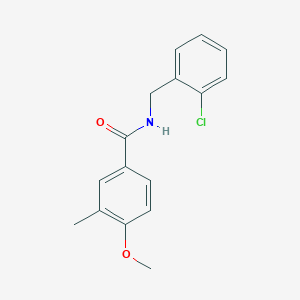

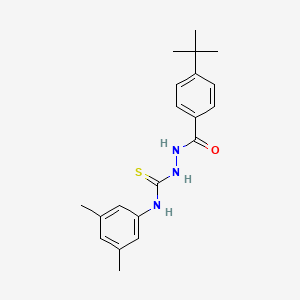

![molecular formula C20H17N3O4S2 B4615552 4-({[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4615552.png)

4-({[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}amino)benzenesulfonamide

Vue d'ensemble

Description

This compound belongs to a class of organic compounds known for their intricate molecular structures and significant potential in various applications, including materials science and potentially pharmacology, though drug-related uses are excluded from this discussion.

Synthesis Analysis

The synthesis of compounds related to 4-({[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}amino)benzenesulfonamide often involves complex reactions, including the formation of substituted dibenzo[b,d]furans. For instance, reactions of 6-methoxybenzo[b]furan-3(2H)-one with 2-aryl-1,1-dicyanoethylenes lead to substituted 2-amino-4-aryl-1,3-dicyano-7-methoxydibenzo[b,d]furans, highlighting a route that might be relevant to its synthesis (Shestopalov & Naumov, 2003).

Molecular Structure Analysis

Spectroscopic studies, including IR, NMR, and crystallographic analysis, play a crucial role in understanding the molecular structure of such compounds. For example, a related Schiff base compound's structure was examined crystallographically, providing insights into the molecular configuration and intermolecular interactions important for understanding the structure of 4-({[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}amino)benzenesulfonamide (Yıldız et al., 2010).

Chemical Reactions and Properties

The compound's chemical reactivity and interaction with other substances can be elucidated through studies on similar compounds. For instance, the Lewis acid-promoted reactions of arenecarbothioamides with furan derivatives have shown the formation of complex structures, indicating the type of chemical transformations 4-({[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}amino)benzenesulfonamide might undergo (Engler & Scheibe, 1998).

Physical Properties Analysis

Investigating the physical properties, including solubility, melting point, and crystalline structure, is essential for understanding how this compound interacts in different environments. For example, the crystal structure analysis of related compounds provides insight into their stability and reactivity, which is crucial for applications requiring precise material characteristics (Sreenivasa et al., 2014).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity with other chemical agents, define the compound's potential applications and handling requirements. Studies on related compounds, such as their synthesis and reactions with other molecules, offer valuable insights into these aspects (Wang et al., 2014).

Applications De Recherche Scientifique

Photodynamic Therapy Applications

One significant area of application for derivatives of benzenesulfonamide compounds is in photodynamic therapy for cancer treatment. The research by Pişkin, Canpolat, and Öztürk (2020) introduced a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups showing high singlet oxygen quantum yield, crucial for Type II mechanisms in photodynamic therapy. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antiangiogenic Activity

Another research focus is the synthesis and evaluation of compounds for anticancer and antiangiogenic activities. Romagnoli et al. (2015) evaluated a series of 3-arylaminobenzofuran derivatives for their antiproliferative activity against cancer cells and their potential to inhibit tubulin polymerization. These compounds showed potent antiproliferative activity at nanomolar concentrations, bound to the colchicine site of tubulin, induced apoptosis, and exhibited potent in vitro and in vivo vascular disrupting properties, offering a promising approach for anticancer therapy (Romagnoli et al., 2015).

Anticancer Activity of Hybrid Molecules

The synthesis and evaluation of benzenesulfonamide derivatives for their anticancer activity have been explored by various researchers. Kumar et al. (2015) synthesized hybrid molecules combining benzenesulfonohydrazide and benzenesulfonamide cyclic imide, which were evaluated for their anticancer activity against multiple human cancer cell lines. Certain compounds exhibited significant anticancer activity, demonstrating the potential of benzenesulfonamide derivatives as anticancer agents (Kumar et al., 2015).

Synthesis and Bioactivity Studies

Gul et al. (2016) synthesized a series of benzenesulfonamides and tested them for cytotoxicity, tumor-specificity, and as carbonic anhydrase inhibitors. Some derivatives showed interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies. This research highlights the diverse potential applications of benzenesulfonamide derivatives in medical science, especially in developing new anticancer therapies (Gul et al., 2016).

Propriétés

IUPAC Name |

1-(2-methoxydibenzofuran-3-yl)-3-(4-sulfamoylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4S2/c1-26-19-10-15-14-4-2-3-5-17(14)27-18(15)11-16(19)23-20(28)22-12-6-8-13(9-7-12)29(21,24)25/h2-11H,1H3,(H2,21,24,25)(H2,22,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKFNAFMAKWLQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=S)NC4=CC=C(C=C4)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4615473.png)

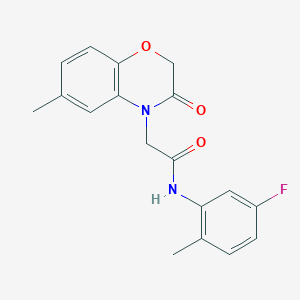

![N-isobutyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4615481.png)

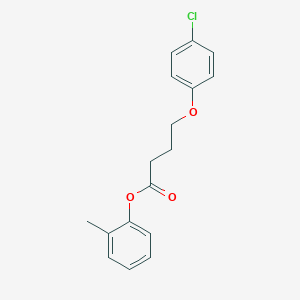

![2-cyano-N-cycloheptyl-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4615485.png)

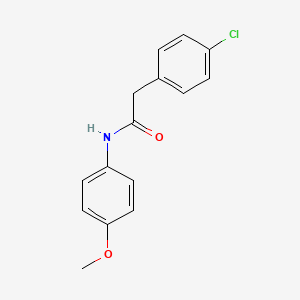

![2-chloro-N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4615492.png)

![3-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B4615496.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B4615497.png)

![2-{[5-(4-bromo-5-ethyl-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4615513.png)

![N-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]butanamide](/img/structure/B4615519.png)

![isopropyl 5-(aminocarbonyl)-2-({N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4615564.png)